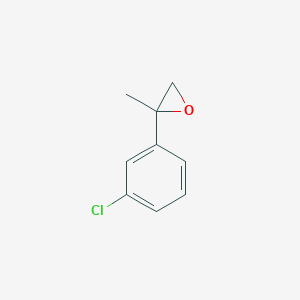

2-(3-Chlorophenyl)-2-methyloxirane

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H9ClO |

|---|---|

Molekulargewicht |

168.62 g/mol |

IUPAC-Name |

2-(3-chlorophenyl)-2-methyloxirane |

InChI |

InChI=1S/C9H9ClO/c1-9(6-11-9)7-3-2-4-8(10)5-7/h2-5H,6H2,1H3 |

InChI-Schlüssel |

UXLHFQKFWDEHNQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CO1)C2=CC(=CC=C2)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of 2-(3-Chlorophenyl)-2-methyloxirane via Johnson-Corey-Chaykovsky Epoxidation

Executive Summary

Target Molecule: 2-(3-Chlorophenyl)-2-methyloxirane CAS Registry Number: 42432-43-9 (Generic for chlorophenyl isomers, specific isomer often unassigned in general databases but definable by IUPAC) Primary Application: Chiral building block for azole antifungals (e.g., precursors to derivatives of voriconazole/fluconazole classes) and agrochemical fungicides (e.g., strobilurin intermediates).

This technical guide details the synthesis of 2-(3-chlorophenyl)-2-methyloxirane from 3-chloroacetophenone using the Johnson-Corey-Chaykovsky (JCC) reaction. Unlike the Darzens condensation, which can suffer from lower diastereoselectivity and harsher conditions, the JCC reaction utilizing dimethylsulfoxonium methylide offers superior yields, cleaner conversion, and mild conditions suitable for scale-up in pharmaceutical contexts.

Retrosynthetic Analysis & Mechanism

The strategic disconnection relies on the insertion of a methylene group across the carbonyl double bond. The sulfur ylide acts as a "CH₂" transfer reagent.

Reaction Pathway Visualization

The following diagram outlines the mechanistic flow, from ylide generation to the final epoxide ring closure.

Figure 1: Mechanistic pathway of the Johnson-Corey-Chaykovsky epoxidation.

Mechanistic Causality[1]

-

Ylide Formation: Sodium hydride (NaH) deprotonates trimethylsulfoxonium iodide (TMSOI) in DMSO. DMSO is critical here; it solvates the cation and stabilizes the ylide.

-

Nucleophilic Attack: The sulfoxonium ylide (a "hard" nucleophile) attacks the carbonyl carbon of 3-chloroacetophenone. This is the rate-determining step.

-

Ring Closure: The resulting alkoxide displaces the DMSO leaving group in an intramolecular

reaction. The excellent leaving group ability of DMSO drives this step to completion.

Detailed Experimental Protocol

Reagents & Materials

| Reagent | Equiv. | Role | Critical Quality Attribute (CQA) |

| 3-Chloroacetophenone | 1.0 | Substrate | Purity >98%; Water content <0.1% |

| Trimethylsulfoxonium Iodide (TMSOI) | 1.2 - 1.5 | Methylene Source | Recrystallize if yellow/brown (should be white) |

| Sodium Hydride (NaH) | 1.5 - 2.0 | Base | 60% dispersion in mineral oil; wash with hexanes if oil interferes |

| DMSO | Solvent | Solvent | Must be anhydrous . Distill over CaH₂ or use molecular sieves. |

Step-by-Step Methodology

Pre-requisite: All glassware must be oven-dried. The reaction requires an inert atmosphere (Nitrogen or Argon).

Step 1: Ylide Generation

-

Charge a 3-neck round-bottom flask with NaH (60% dispersion, 1.5 eq) .

-

Optional: Wash NaH with dry hexanes (2 x 10 mL) to remove mineral oil if downstream purification is sensitive to aliphatics. Decant hexanes carefully.

-

Add anhydrous DMSO (approx. 5 mL per mmol of ketone) via syringe. Stir at room temperature (RT) for 10 minutes.

-

Add TMSOI (1.2 eq) portion-wise over 15 minutes.

-

Causality: Rapid addition can cause foaming (

release).

-

-

Stir the mixture at RT for 30–60 minutes until the solution becomes clear/homogeneous and gas evolution ceases. This indicates the formation of dimethylsulfoxonium methylide.

Step 2: Epoxidation

-

Dissolve 3-chloroacetophenone (1.0 eq) in a minimal amount of anhydrous DMSO or THF.

-

Add the ketone solution dropwise to the ylide solution over 20 minutes.

-

Process Control: Maintain internal temperature <35°C. The reaction is slightly exothermic.

-

-

Stir at RT for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The ketone spot (

) should disappear, replaced by the epoxide spot (

Step 3: Workup & Isolation

-

Quench: Pour the reaction mixture slowly into ice-cold water (5x reaction volume).

-

Note: Do not add water to the reaction flask; the reverse addition controls the exotherm.

-

-

Extraction: Extract with Diethyl Ether (

) or Ethyl Acetate (3 x volumes).-

Why Ether? DMSO partitions effectively into the aqueous phase, leaving the product in the ether layer.

-

-

Wash: Wash combined organics with water (2x) and brine (1x) to remove residual DMSO.

-

Dry: Dry over anhydrous

or

Step 4: Purification

-

Crude State: The product is usually a pale yellow oil.

-

Distillation: For high purity, Kugelrohr distillation (high vacuum, ~0.1 mmHg) is effective.

-

Column Chromatography: Silica gel, eluting with Hexane:EtOAc (95:5).

Characterization & Data

The conversion from ketone to epoxide is distinct in NMR spectroscopy. The methyl group shifts upfield, and the methylene protons of the epoxide ring appear as diastereotopic doublets.

Expected NMR Data ( )

| Nuclei | Chemical Shift ( | Multiplicity | Integration | Assignment |

| 7.20 – 7.45 | Multiplet | 4H | Aromatic (3-Cl-Phenyl) | |

| 2.95 | Doublet ( | 1H | Epoxide | |

| 2.78 | Doublet ( | 1H | Epoxide | |

| 1.71 | Singlet | 3H | Methyl ( | |

| ~145.0 | Singlet | 1H | Quaternary Aromatic (C-1) | |

| ~57.0 | Singlet | 1H | Quaternary Epoxide C | |

| ~55.0 | Singlet | 1H | Epoxide | |

| ~24.5 | Singlet | 1H | Methyl |

Mass Spectrometry

-

HRMS (ESI+): Calculated for

: 169.0415. Found: 169.04xx.[1] -

Isotope Pattern: Distinct 3:1 ratio for

:

Process Safety & Troubleshooting

Critical Hazards

-

Sodium Hydride (NaH): Reacts violently with water, releasing flammable hydrogen gas. Never use on a humid day without inert gas protection.

-

DMSO: Enhances skin permeability of dissolved toxins (like 3-chloroacetophenone). Wear double nitrile gloves.

-

TMSOI: Irritant. Avoid dust inhalation.

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Wet DMSO or old NaH | Use freshly distilled DMSO; test NaH activity. |

| Low Yield | Product lost in aqueous phase | DMSO holds organics; increase water volume during quench to force product out, or use |

| Side Products | High Temp or wrong ylide | Ensure T < 40°C. Do not use Trimethylsulfonium iodide (sulfonium ylide) if high regioselectivity is required, though for this ketone, TMSOI is standard. |

Alternative Route: Phase Transfer Catalysis (Green Chemistry)

For industrial scaling where DMSO/NaH is hazardous, a Phase Transfer Catalysis (PTC) method is viable.

-

Reagents: Trimethylsulfoxonium iodide, 50% aq. NaOH, DCM, TEBA (Triethylbenzylammonium chloride).

-

Procedure: Stir reagents vigorously at reflux. The ylide forms at the interface.

-

Pros: No anhydrous conditions, easier workup.

-

Cons: Slower reaction rates (12-24h).

References

-

Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.

-

Ciaccio, J. A., et al. (2003). The Corey-Chaykovsky Reaction in the Undergraduate Laboratory. Journal of Chemical Education, 80(3), 318. (Excellent for protocol standardization).

-

Patent US4243243/Generic Analogues. (Various). Substituted styrene oxides are frequently cited as intermediates in the synthesis of agrochemical fungicides (e.g., Pyraclostrobin intermediates). See Justia Patents for specific industrial applications of chlorophenyl oxiranes.

Sources

Solubility Profile and Solvent Selection Guide: 2-(3-Chlorophenyl)-2-methyloxirane

The following technical guide details the solubility profile, solvent compatibility, and handling protocols for 2-(3-Chlorophenyl)-2-methyloxirane (CAS 1427715-40-9).

This guide is structured for researchers and process chemists requiring precise data for synthesis planning, purification, and formulation.

Executive Summary

2-(3-Chlorophenyl)-2-methyloxirane is a lipophilic, gem-disubstituted epoxide intermediate used primarily in the synthesis of chiral amines and

Due to its structural similarity to

Physicochemical Profile & Solubility Landscape

Molecular Properties

-

IUPAC Name: 2-(3-Chlorophenyl)-2-methyloxirane[1]

-

Molecular Formula:

[1][2][3] -

Molecular Weight: 168.62 g/mol [2]

-

Predicted LogP: ~2.8 – 3.2 (Highly Lipophilic)

-

Physical State: Viscous liquid or low-melting solid (Predicted MP < 50°C).

Solubility Data Table

The following data categorizes solvent compatibility based on dielectric constant (

| Solvent Class | Representative Solvents | Solubility Rating | Process Application | Risk Profile |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent (>500 mg/mL) | Reaction Medium (Epoxidation), Extraction | Low (Stable) |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Excellent (>400 mg/mL) | Reaction Medium (High Temp), Azeotropic Drying | Low (Stable) |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to Excellent | Reaction Medium (Grignard/Lithiation), Chromatography | Low (Stable) |

| Dipolar Aprotic | DMSO, DMF, Acetonitrile | Good | Nucleophilic Substitution (Corey-Chaykovsky) | Low (Stable) |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Pentane | Moderate | Precipitation (Anti-solvent), Trituration | Low (Stable) |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Soluble | Not Recommended for storage | High (Risk of solvolysis/ring opening) |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Wash solvent (removal of salts) | Hydrolysis risk at low/high pH |

Critical Insight: While soluble in alcohols, avoid their use during long-term storage or elevated temperatures. The strained epoxide ring is prone to alcoholysis (ring opening) to form alkoxy-alcohols, especially if trace acid/base catalysts are present.

Process Chemistry Applications

Synthesis & Reaction Media

The synthesis of 2-(3-Chlorophenyl)-2-methyloxirane typically involves the Corey-Chaykovsky reaction (using trimethylsulfoxonium iodide) or Prilezhaev epoxidation (using mCPBA).

-

Corey-Chaykovsky: Requires dipolar aprotic solvents like DMSO or DMSO/THF mixtures to solubilize the sulfur ylide. The epoxide product remains soluble, requiring extraction.

-

Epoxidation: Typically performed in DCM or Chloroform . The product's high solubility in DCM simplifies the workup, allowing the byproduct (m-chlorobenzoic acid) to be precipitated or washed away with weak base.

Purification Strategy (Liquid-Liquid Extraction)

Since the compound is likely a liquid, purification often relies on phase separation rather than recrystallization.

-

Primary Solvent: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) or DCM .

-

Wash Solvent: Wash with Water or Brine to remove inorganic salts (sulfoxonium salts or m-chlorobenzoates).

-

Drying: Use Anhydrous

(Magnesium sulfate is also acceptable but can be slightly Lewis acidic; Sodium sulfate is safer for labile epoxides).

Chromatography[5]

-

Stationary Phase: Silica Gel (neutralized/buffered if possible to prevent acid-catalyzed rearrangement to the aldehyde/ketone).

-

Mobile Phase: Hexanes/Ethyl Acetate gradient (typically 95:5 to 80:20). The compound is lipophilic and will elute early.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility for a specific solvent batch.

-

Preparation: Weigh 100 mg of 2-(3-Chlorophenyl)-2-methyloxirane into a tared 4 mL vial.

-

Addition: Add the target solvent in 100

L increments using a calibrated micropipette. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Record the volume required for complete dissolution (clear solution, no schlieren lines).

-

Calculation:

Protocol B: Stability Test in Protic Solvents

Essential before attempting reactions in methanol or ethanol.

-

Dissolve 50 mg of the epoxide in 1 mL of Methanol-d4 (deuterated methanol).

-

Incubate at 25°C.

-

Monitor via 1H NMR at T=0, 1h, and 24h.

-

Fail Criteria: Appearance of methoxy signals or shift in the methylene protons indicates ring opening.

Visualization: Solvent Selection Workflow

The following diagram outlines the decision logic for selecting the appropriate solvent based on the intended chemical operation.

Figure 1: Decision tree for solvent selection based on unit operation, ensuring stability and efficiency.

References

-

Sigma-Aldrich. "Product Specification: 2-(3-Chlorophenyl)-2-methyloxirane (CAS 1427715-40-9)." Merck KGaA. (Note: Search by CAS 1427715-40-9 for specific catalog entry).

- Corey, E. J., & Chaykovsky, M. (1965). "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 87(6), 1353–1364. (Foundational chemistry for gem-methyl epoxide synthesis).

-

PubChem. "Compound Summary: 2-(3-chlorophenyl)-2-methyloxirane."[1] National Library of Medicine.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for epoxide stability in protic solvents).

Sources

Technical Guide: Thermal Stability & Decomposition of 2-(3-Chlorophenyl)-2-methyloxirane

[1]

Executive Summary

2-(3-Chlorophenyl)-2-methyloxirane (CAS: 62773-76-3, approx.) is a high-energy epoxide intermediate. While essential for the synthesis of pharmaceuticals like Tianeptine, it possesses a Class 4.1 (Self-Reactive) hazard profile under specific thermal conditions.

The oxirane ring is inherently strained (

Molecular Architecture & Reactivity Profile[1]

To understand the stability profile, we must analyze the electronic and steric environment of the epoxide ring.

Structural Instability Factors[1]

-

Ring Strain: The 3-membered ether ring is geometrically constrained (60° bond angles vs. 109.5° ideal), creating a "spring-loaded" potential energy surface.

-

Benzylic Carbocation Stabilization: The 3-chlorophenyl group at the C2 position stabilizes the development of positive charge during ring opening. This lowers the activation energy (

) for decomposition compared to aliphatic epoxides, making it more sensitive to thermal shock. -

Substituent Effects: The chlorine atom (electron-withdrawing) slightly destabilizes the carbocation relative to pure styrene oxide, but the methyl group (electron-donating) at the same carbon counteracts this, maintaining a high susceptibility to acid-catalyzed rearrangement.

Physicochemical Properties (Estimated)

| Property | Value / Range | Note |

| Physical State | Colorless to pale yellow liquid | Viscosity decreases with T, increasing mass transfer rates. |

| Boiling Point | >200°C (Predicted) | Decomposes prior to boiling. Distillation is hazardous. |

| Decomp. Onset ( | 120°C – 160°C | Highly dependent on purity and heating rate. |

| Enthalpy of Decomp ( | -150 to -250 kJ/mol | High exothermicity; capable of adiabatic temp rise >200°C. |

Mechanistic Pathways of Decomposition[2][3]

The primary thermal hazard is not combustion, but isomerization and polymerization .

The Meinwald Rearrangement

Under thermal stress or Lewis acid catalysis, the epoxide undergoes ring opening to form a carbocation intermediate. A subsequent 1,2-hydride shift (from the methylene group) leads to the formation of an aldehyde or ketone.

Pathway:

-

Cleavage: The C-O bond breaks at the most substituted carbon (benzylic position) due to resonance stabilization.

-

Shift: A hydride migrates from C3 to C2.

-

Product: Formation of 2-(3-chlorophenyl)propanal (or isomeric ketone). This conversion releases significant energy (

kJ/mol).

Radical Polymerization

In the presence of initiators (peroxides) or extreme heat, the ring can open homolytically, leading to polyether chains. This reaction is autocatalytic and increases viscosity, hindering heat removal.

Visualized Pathway (DOT)

Figure 1: Mechanistic divergence of 2-(3-Chlorophenyl)-2-methyloxirane decomposition. The green path represents the dominant thermal rearrangement.

Experimental Assessment Protocols

Trustworthiness Directive: Do not rely on literature values alone. Every batch of this intermediate must be screened due to the catalytic effect of impurities (e.g., residual mCPBA or metal salts).

Differential Scanning Calorimetry (DSC)

Purpose: Determine

-

Crucible Selection: Use Gold-plated high-pressure crucibles.

-

Reasoning: Aluminum surfaces can act as weak Lewis acids (

), artificially lowering the onset temperature and catalyzing decomposition, leading to false-positive instability data.

-

-

Atmosphere: Nitrogen (inert).

-

Ramp Rate: 4°C/min and 8°C/min (to detect kinetics).

-

Acceptance Criteria: No exotherm detected below

.

Accelerating Rate Calorimetry (ARC)

Purpose: Simulate large-scale heat accumulation (Adiabatic conditions).

-

Phi-Factor Correction: Adjust sample mass to minimize thermal inertia of the bomb.

-

Wait-Search-Seek: Step 5°C, wait 15 min.

-

Output: Time-to-Maximum-Rate (TMRad).

-

Critical Threshold: If TMRad at storage temperature is < 24 hours, the material is unsafe for bulk storage without active cooling.

-

Safety Testing Workflow (DOT)

Figure 2: Hierarchical safety assessment workflow. ARC is mandatory if DSC shows high energy potential.

Process Safety & Mitigation Strategies

Storage & Handling[1]

-

Temperature Control: Store below 25°C. Refrigeration (2-8°C) is recommended for storage > 48 hours.

-

Material Compatibility: Avoid contact with rust (Iron Oxide), Zinc, or Aluminum chlorides. Use passivated Stainless Steel (316L) or Hastelloy.

-

Stabilizers: In some industrial applications, trace amines (e.g., Triethylamine) are added to buffer against acid-catalyzed rearrangement, though this must be validated against downstream chemistry.

Quenching Protocol

In the event of a detected thermal excursion (temperature rising without external heat input):

-

Crash Cooling: Immediate full jacket cooling.

-

Dilution: Dump pre-chilled solvent (e.g., Toluene) to increase thermal mass and dilute the concentration.

-

Do NOT Vent to Atmosphere: The vapors may be flammable and toxic. Vent to a scrubber containing dilute NaOH to neutralize any acid byproducts.

References

-

Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Design. Wiley-VCH. (Authoritative text on DSC/ARC interpretation).

-

Org. Process Res. Dev. (2020). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (Context on handling pharmaceutical epoxides).

-

National Library of Medicine. (2025). 2-(3-chlorophenyl)-2-methyloxirane Compound Summary. PubChem.

-

European Federation of Chemical Engineering (EFCE). Guidance on Safety of Exothermic Reactions.[1] (Standard for TMRad calculations).

The Epoxide Paradox: Harnessing the Biological Reactivity of Substituted Oxiranes in Drug Design

Introduction: The Spring-Loaded Electrophile

In medicinal chemistry, the oxirane (epoxide) ring represents a duality of risk and reward. Geometrically defined by a 60° bond angle, the ring possesses significant angular strain (~13 kcal/mol), rendering it a "spring-loaded" electrophile.

For decades, this reactivity was viewed primarily as a toxicity liability—a source of non-specific DNA alkylation and mutagenicity. However, modern chemical biology has domesticated this reactivity. By substituting the oxirane ring with specific steric and electronic governors, we can transform it from a promiscuous toxin into a precision "warhead" that covalently modifies catalytic residues (cysteine, threonine) or acts as a rigid pharmacophore in non-covalent binding.

This guide analyzes the biological activity of substituted oxiranes, moving from mechanistic principles to validated experimental protocols.

Mechanistic Pillars of Activity[1]

The biological function of oxiranes is dictated by the nature of the nucleophilic attack they undergo. We categorize this into three distinct modes of action:

Mode A: The Cysteine Trap (e.g., Fosfomycin)

Fosfomycin is a phosphoenolpyruvate (PEP) analogue.[1][2] Its oxirane ring is positioned to intercept the thiol group of Cys115 in the bacterial enzyme MurA .[3]

-

Mechanism: The enzyme attempts to process fosfomycin as PEP.[2] The active site cysteine attacks the epoxide carbon (C2), resulting in ring opening and the formation of a stable thioether adduct.

-

Result: Irreversible inhibition of cell wall biosynthesis.[4]

Mode B: The Threonine Trap (e.g., Carfilzomib)

Carfilzomib utilizes an epoxyketone pharmacophore.[5][6] Unlike simple epoxides, the adjacent ketone increases the electrophilicity of the ring while providing a specific binding orientation.

-

Mechanism: It targets the N-terminal Threonine (Thr1) of the

5 subunit in the 20S proteasome.[7] The threonine hydroxyl group attacks the ketone, and the amino group attacks the epoxide, forming a stable morpholino adduct. -

Result: Irreversible proteasome inhibition and accumulation of ubiquitinated proteins, leading to apoptosis in myeloma cells.[8]

Mode C: The Structural Pharmacophore (e.g., Epothilones)

Not all oxiranes act as alkylators. In Epothilone B, the epoxide serves primarily as a hydrogen-bond acceptor and a rigid structural element that stabilizes the microtubule lattice.

-

Nuance: While Epothilone B is potent, its des-epoxy analogue (Epothilone D) retains activity, suggesting the epoxide here is less of a "warhead" and more of a "binding anchor."

Visualization: Comparative Mechanisms of Action

Figure 1: Contrast between the Cysteine-targeting mechanism of Fosfomycin and the Threonine-targeting mechanism of Carfilzomib.

Therapeutic Landscape: Key Oxirane Agents

The following table summarizes high-impact oxirane-based therapeutics, highlighting the diversity of their biological targets.

| Drug / Compound | Class | Target | Mechanism Type | Clinical Status |

| Fosfomycin | Antibiotic | MurA (Bacterial cell wall) | Covalent (Cys) | Approved (UTIs) |

| Carfilzomib | Anticancer | 20S Proteasome ( | Covalent (Thr) | Approved (Multiple Myeloma) |

| Epothilone B | Anticancer | Non-covalent / Stabilizer | Phase II/III (Patupilone) | |

| Fumagillin | Antiparasitic | MetAP2 (Methionine aminopeptidase) | Covalent (His/Epoxide interaction) | Veterinary / Research Tool |

| Triptolide | Anti-inflammatory | XPB (TFIIH subunit) | Covalent | Investigational (Prodrugs) |

Metabolism & Toxicity: The Epoxide Hydrolase Pathway

A critical aspect of oxirane biology is how the body detoxifies (or sometimes bioactivates) these rings. The primary metabolic regulators are Epoxide Hydrolases (EHs) .

-

Soluble Epoxide Hydrolase (sEH): Metabolizes endogenous arachidonic acid derivatives called Epoxyeicosatrienoic Acids (EETs) .[9][10][11]

-

The Biological Switch:

Therapeutic Insight: Inhibiting sEH is a strategy to preserve the beneficial epoxide (EETs), thereby treating hypertension and inflammation.[11] This reverses the traditional paradigm where the epoxide is the toxin; here, the epoxide is the cure, and the hydrolase is the target.

Visualization: The Arachidonic Acid Cascade

Figure 2: The metabolic fate of endogenous epoxides. sEH inhibitors function by preventing the degradation of beneficial EETs.

Experimental Protocols

A. Synthesis: Sharpless Asymmetric Epoxidation

Because biological targets are chiral, synthesizing racemic epoxides is rarely acceptable. The Sharpless protocol is the gold standard for generating chiral epoxy alcohols.

Reagents:

-

Titanium tetraisopropoxide (Ti(OiPr)

) -

(+)- or (-)-Diethyl tartrate (DET) (The chiral selector)

-

tert-Butyl hydroperoxide (TBHP) (The oxidant)

-

Dry Dichloromethane (DCM)

-

Activated 4Å Molecular Sieves (Critical for catalytic turnover)

Protocol:

-

Catalyst Formation: In a flame-dried flask under Argon, add DCM and 4Å molecular sieves. Cool to -20°C. Add Ti(OiPr)

and DET. Stir for 20 mins to form the chiral dimer complex. -

Oxidant Addition: Add TBHP (decane solution) dropwise. Stir for 30 mins.

-

Substrate Addition: Add the allylic alcohol (dissolved in minimal DCM) dropwise to the mixture.

-

Reaction: Maintain at -20°C for 4–18 hours. Monitor by TLC.

-

Workup (Critical): Quench with aqueous tartaric acid/ferrous sulfate solution to break the titanium emulsion. Extract with ether.

-

Purification: Silica gel chromatography.

Self-Validation:

-

Enantiomeric Excess (ee): Must be determined via Chiral HPLC (e.g., Chiralcel OD-H column). A successful reaction yields >90% ee.

-

Stereochemical Prediction: Use the "Sharpless Mnemonic" to confirm the absolute configuration matches the DET enantiomer used.

B. Biological Assay: Proteasome Inhibition (Fluorogenic)

To test a novel epoxyketone for Carfilzomib-like activity.

Materials:

-

Purified 20S Proteasome (human or yeast).

-

Substrate: Suc-LLVY-AMC (Specific for Chymotrypsin-like activity).

-

Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT.

Workflow:

-

Incubation: Mix 10 nM 20S proteasome with varying concentrations of the test epoxide (0.1 nM to 10

M) in a 96-well black plate. Incubate for 1 hour at 37°C to allow covalent modification. -

Activation: Add 50

M Suc-LLVY-AMC substrate. -

Measurement: Monitor fluorescence immediately (Ex: 380 nm, Em: 460 nm) in kinetic mode for 60 minutes.

-

Analysis: Calculate the slope (Vmax) of the linear portion. Plot % Activity vs. Log[Inhibitor].

-

Validation:

-

Z-Factor: Must be > 0.5 for the assay to be considered robust.

-

Positive Control: Run parallel wells with Carfilzomib (IC50 ~5 nM).

-

References

-

Kahan, F. M., et al. (1974). "The mechanism of action of fosfomycin (phosphonomycin)." Annals of the New York Academy of Sciences. Link

-

Kuhn, D. J., et al. (2007). "Potent activity of carfilzomib, a novel, irreversible inhibitor of the ubiquitin-proteasome pathway, against preclinical models of multiple myeloma." Blood. Link

-

Bollag, D. M., et al. (1995). "Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action."[13][14][15] Cancer Research. Link

-

Katsuki, T., & Sharpless, K. B. (1980). "The first practical method for asymmetric epoxidation." Journal of the American Chemical Society.[16][17] Link

-

Morisseau, C., & Hammock, B. D. (2005). "Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles." Annual Review of Pharmacology and Toxicology. Link

-

Imig, J. D., & Hammock, B. D. (2009). "Soluble epoxide hydrolase as a therapeutic target for cardiovascular diseases." Nature Reviews Drug Discovery. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Fosfomycin - Wikipedia [en.wikipedia.org]

- 3. Fosfomycin: Mechanism and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Fosfomycin Sodium? [synapse.patsnap.com]

- 5. Mechanistic Pharmacokinetic/Pharmacodynamic Modeling in Support of a Patient-Convenient, Longer Dosing Interval for Carfilzomib, a Covalent Inhibitor of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carfilzomib: a novel second-generation proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Carfilzomib: A Promising Proteasome Inhibitor for the Treatment of Relapsed and Refractory Multiple Myeloma [frontiersin.org]

- 8. What is the mechanism of Carfilzomib? [synapse.patsnap.com]

- 9. dovepress.com [dovepress.com]

- 10. The Anti-Inflammatory Effects of Soluble Epoxide Hydrolase Inhibitors are Independent of Leukocyte Recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pnas.org [pnas.org]

- 13. Epothilones: mechanism of action and biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Sharpless Asymmetric Epoxidation (AE) - Wordpress [reagents.acsgcipr.org]

- 17. Sharpless-Katsuki Asymmetric Epoxidation (Sharpless AE) | Chem-Station Int. Ed. [en.chem-station.com]

safety and handling precautions for 2-(3-Chlorophenyl)-2-methyloxirane

Technical Guide for Substituted Styrene Oxides in Research & Development[1][2]

Executive Summary

2-(3-Chlorophenyl)-2-methyloxirane (also known as m-chloro-

Unlike bulk industrial solvents, this compound combines the high electrophilic reactivity of a strained oxirane ring with the lipophilicity of a chlorinated aromatic system.[2] This creates a dual-hazard profile: rapid skin absorption and potent alkylating potential .[1][2]

Critical Warning: Specific toxicological data for this isomer is limited.[2] This guide employs Structure-Activity Relationship (SAR) protocols, reading across from Styrene Oxide (CAS 96-09-3) and Propylene Oxide (CAS 75-56-9).[1][2] Treat this substance as a suspected mutagen, carcinogen, and severe skin sensitizer. [1][2][3]

Part 1: Chemical Identity & Physicochemical Profile[1][2]

Understanding the molecule's structure is the first step in predicting its behavior in the hood and the body.

| Property | Description | Implication for Handling |

| Chemical Structure | Epoxide ring fused to a methyl group and a 3-chlorophenyl ring.[1][2] | High ring strain (~27 kcal/mol).[1][2] Susceptible to nucleophilic attack (DNA, proteins).[1][2] |

| Physical State | Colorless to pale yellow liquid.[2] | Aerosolization risk during pipetting or syringe transfer.[2] |

| Lipophilicity (LogP) | Estimated ~2.8 - 3.2 (High).[1][2] | Rapid transdermal permeation. Standard nitrile gloves are insufficient for prolonged contact.[2] |

| Reactivity | Electrophile; Acid-sensitive.[1][2] | Polymerizes or hydrolyzes exothermically with strong acids/bases. |

| Boiling Point | >200°C (Predicted).[1][2] | Low vapor pressure at RT, but heating drastically increases inhalation risk.[2] |

Part 2: Hazard Identification (The "Why")[1][2]

Genotoxicity & Alkylation Mechanism

The primary hazard is the epoxide ring. In physiological conditions, this ring acts as a direct-acting alkylating agent.[1][2]

-

Mechanism: The electrophilic carbons of the epoxide ring attack nucleophilic centers in DNA (e.g., N7-guanine), leading to adduct formation.[1][2]

-

The "Methyl Effect": The quaternary carbon (C2) stabilizes positive charge development.[2] This makes the molecule highly susceptible to acid-catalyzed ring opening, meaning gastric hydrolysis (if ingested) will be rapid, forming the corresponding diol.[1][2]

Metabolic Fate & Toxicity Pathways

The body processes this compound via two competing pathways. Saturation of the detoxification pathway (Glutathione) leads to toxicity.[2]

Figure 1: Competing metabolic pathways.[1][2] Depletion of Glutathione (GSH) allows the epoxide to bind covalently to cellular macromolecules.[1]

Part 3: Engineering Controls & PPE Hierarchy

Containment (Engineering Controls)

-

Primary: All handling must occur within a certified Chemical Fume Hood.[2]

-

Sash Height: Maintain sash at the lowest possible working position (18 inches or lower) to act as a physical splash barrier.

-

Vapor Trap: If removing solvent via rotary evaporation, use a secondary cold trap to prevent epoxide vapors from entering the vacuum pump oil or exhaust system.[2]

Personal Protective Equipment (PPE)

Standard lab PPE is insufficient due to the lipophilicity of the chlorophenyl group.

-

Gloves (Critical):

-

Standard Nitrile (4 mil):Breakthrough < 5 minutes. Use only for incidental splash protection if changed immediately.[2]

-

Recommended:Silver Shield / 4H (Laminate) gloves worn under nitrile gloves.[2] The laminate layer provides chemical permeation resistance, while the outer nitrile provides grip.[2]

-

-

Respiratory: If work must be done outside a hood (strongly discouraged), a full-face respirator with Organic Vapor (OV) cartridges is required.[1][2]

-

Clothing: Tyvek lab coat or sleeve covers are recommended if handling volumes >100 mL to prevent sleeve absorption.

Part 4: Emergency Protocols & Quenching[1]

Spill Response Decision Tree

Do not simply wipe up spills. The residue remains active.

Figure 2: Protocol for immediate spill response. Note that "Decon Solution" refers to the specific quenching agent described below.

Decontamination/Quenching Solution

To degrade the epoxide ring chemically before disposal, use a nucleophilic quenching solution.[2] Water alone is ineffective due to low solubility.[2]

Recommended Quench Recipe:

-

Solvent: 50% Ethanol or Isopropanol (to solubilize the epoxide).[2]

-

Reagent: 5% Sodium Thiosulfate (

) or Sodium Bisulfite. -

Mechanism: The thiosulfate anion acts as a potent nucleophile, opening the epoxide ring to form a water-soluble, non-volatile Bunte salt.[2]

Protocol:

-

Pour the quench solution over the absorbed spill material.

-

Allow to sit for 20-30 minutes.

-

Collect slurry into hazardous waste containers.[2]

Part 5: Storage & Stability[1][2]

-

Temperature: Store at -20°C . Epoxides can slowly polymerize or rearrange to the aldehyde/ketone at room temperature.

-

Atmosphere: Store under Argon or Nitrogen.[4] Moisture initiates hydrolysis to the glycol.

-

Container: Borosilicate glass with Teflon-lined caps.[1][2] Avoid metal containers which may catalyze rearrangement.[2]

References

-

National Toxicology Program (NTP). (2021).[2] Report on Carcinogens, Fifteenth Edition: Styrene-7,8-oxide.[1][2] U.S. Department of Health and Human Services. [Link][1][2]

-

European Chemicals Agency (ECHA). (2023).[2] Substance Information: 2-methyloxirane (Propylene Oxide). [Link][1][2]

-

Sharpless, K. B., et al. (1980).[2] Mechanism of Epoxide Hydrolysis.[2] Journal of the American Chemical Society. (Context for quenching protocols). [Link]

Sources

Methodological & Application

Application Note: Stereoselective Synthesis of 2-(3-Chlorophenyl)-2-methyloxirane Enantiomers

Abstract

Chiral epoxides are indispensable building blocks in modern organic synthesis, serving as pivotal intermediates in the development of pharmaceuticals and fine chemicals.[1][2] The 2-aryl-2-methyloxirane scaffold, in particular, is a valuable motif whose stereochemistry critically dictates biological activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the stereoselective synthesis of the (R)- and (S)-enantiomers of 2-(3-chlorophenyl)-2-methyloxirane. We detail field-proven protocols for catalytic asymmetric epoxidation of the prochiral alkene precursor, 2-(3-chlorophenyl)propene, focusing on the highly reliable Jacobsen-Katsuki epoxidation. Furthermore, we present a robust analytical protocol for the determination of enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC), ensuring the validation of synthetic outcomes.

Introduction and Strategic Overview

The synthesis of enantiomerically pure compounds is a cornerstone of medicinal chemistry.[3] A single enantiomer of a chiral drug may exhibit desired therapeutic effects, while its counterpart could be inactive or even toxic.[3] 2-(3-Chlorophenyl)-2-methyloxirane represents a key chiral intermediate whose value lies in the versatile reactivity of the epoxide ring, which allows for stereospecific ring-opening reactions to introduce diverse functionalities.[2][4][5]

The primary challenge lies in controlling the stereochemical outcome of the epoxidation of the prochiral precursor, 2-(3-chlorophenyl)propene. Direct epoxidation with achiral reagents like m-CPBA would invariably produce a racemic mixture of the two enantiomers.[3] Therefore, asymmetric catalysis is required to favor the formation of one enantiomer over the other.

Several powerful methods exist for the asymmetric epoxidation of unfunctionalized alkenes.[6] While the famed Sharpless epoxidation is highly effective for allylic alcohols, it is not suitable for non-functionalized substrates like 2-(3-chlorophenyl)propene.[7][8] For this class of trisubstituted alkenes, two strategies stand out:

-

Jacobsen-Katsuki Epoxidation: This method employs a chiral manganese (III) salen complex as the catalyst. It is renowned for its high enantioselectivity, particularly for cis-disubstituted and trisubstituted olefins, making it an ideal candidate for this application.[8][9][10] The catalyst, activated by a terminal oxidant, delivers an oxygen atom to one face of the alkene double bond in preference to the other.

-

Chiral Ketone-Catalyzed Epoxidation (e.g., Shi Epoxidation): This approach utilizes a chiral ketone to generate a reactive chiral dioxirane in situ from an oxidant like potassium peroxymonosulfate (Oxone®). This metal-free method is a valuable alternative and has shown good to excellent enantioselectivity for various unfunctionalized olefins.[11][12]

This guide will focus on providing a detailed, replicable protocol for the Jacobsen-Katsuki epoxidation due to its established reliability and high performance with substrates of this type.

Figure 1. Overview of primary synthetic routes to the target chiral epoxides.

Experimental Protocols

Protocol 1: Jacobsen-Katsuki Asymmetric Epoxidation

This protocol describes the synthesis of (R)-2-(3-chlorophenyl)-2-methyloxirane using the commercially available (R,R)-Jacobsen catalyst. The (S)-enantiomer can be synthesized by simply substituting the (S,S)-Jacobsen catalyst. The mechanism is believed to involve a high-valent manganese-oxo species that transfers an oxygen atom to the alkene.[8] The chiral salen ligand creates a sterically defined environment that directs the alkene to approach from a specific face, thereby ensuring high enantioselectivity.[10]

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 2-(3-Chlorophenyl)propene | 152.62 | 305 mg | 2.0 | 1.0 |

| (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) Chloride | 637.13 | 25.5 mg | 0.04 | 0.02 |

| 4-Phenylpyridine N-oxide (4-PPNO) | 171.20 | 14 mg | 0.08 | 0.04 |

| Dichloromethane (DCM), anhydrous | 84.93 | 5 mL | - | - |

| Sodium Hypochlorite (NaOCl), buffered solution (~0.55 M) | 74.44 | 5.5 mL | ~3.0 | 1.5 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - | - |

| Silica Gel (230-400 mesh) | - | As needed | - | - |

Step-by-Step Procedure

-

Catalyst Activation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the (R,R)-Jacobsen catalyst (25.5 mg, 0.04 mmol) and 4-phenylpyridine N-oxide (14 mg, 0.08 mmol). Add 2 mL of anhydrous dichloromethane and stir at room temperature for 15-20 minutes. The addition of an N-oxide co-catalyst has been shown to enhance both the rate and enantioselectivity of the reaction.[10]

-

Reaction Setup: Cool the flask to 0 °C using an ice-water bath.

-

Substrate Addition: Add a solution of 2-(3-chlorophenyl)propene (305 mg, 2.0 mmol) in 3 mL of anhydrous dichloromethane to the cooled catalyst mixture.

-

Oxidant Addition: Add the buffered sodium hypochlorite solution (5.5 mL, ~3.0 mmol) dropwise over 30 minutes using a syringe pump. Vigorous stirring is crucial to ensure proper mixing of the biphasic system. The reaction progress can be monitored by thin-layer chromatography (TLC) or GC-MS.

-

Reaction Completion: Allow the reaction to stir at 0 °C for 4-6 hours after the addition is complete, or until the starting material is consumed as indicated by TLC analysis.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 10 mL of dichloromethane.

-

Purification: Combine the organic layers, wash with 15 mL of brine, and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (eluent: 98:2 Hexanes:Ethyl Acetate) to yield the pure epoxide.

Figure 2. Step-by-step workflow for the Jacobsen-Katsuki epoxidation protocol.

Protocol 2: Analytical Chiral HPLC for Enantiomeric Excess (ee) Determination

Determining the enantiomeric purity of the synthesized epoxide is critical. Chiral HPLC is the most common and reliable method for this analysis. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective at separating a wide range of enantiomers, including aryl-substituted compounds.[13]

Instrumentation and Conditions

| Parameter | Recommended Setting |

| Instrument | HPLC system with UV detector |

| Column | Chiralpak® AD-H, 5 µm, 4.6 x 250 mm (or equivalent) |

| Mobile Phase | n-Hexane : Isopropanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 220 nm |

| Injection Vol. | 10 µL |

Step-by-Step Procedure

-

Sample Preparation: Prepare a stock solution of the purified epoxide at a concentration of approximately 1 mg/mL in the mobile phase (95:5 Hexane:IPA). Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.

-

Racemic Standard: If available, inject a sample of the racemic 2-(3-chlorophenyl)-2-methyloxirane to determine the retention times of both the (R)- and (S)-enantiomers and to confirm baseline separation.

-

Analysis: Inject the synthesized sample onto the equilibrated HPLC system.

-

Data Processing: Record the chromatogram. Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the racemic standard.

-

Calculation of Enantiomeric Excess (ee): Integrate the area of the two enantiomer peaks. Calculate the ee% using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Sources

- 1. researchgate.net [researchgate.net]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. benthamdirect.com [benthamdirect.com]

- 5. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 6. Asymmetric epoxidation - Wikipedia [en.wikipedia.org]

- 7. Sharpless epoxidation - Wikipedia [en.wikipedia.org]

- 8. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. chromatographyonline.com [chromatographyonline.com]

Application Note & Protocol: Base-Catalyzed Regioselective Ring-Opening of 2-(3-Chlorophenyl)-2-methyloxirane

Abstract

This document provides a comprehensive guide to the base-catalyzed ring-opening of 2-(3-Chlorophenyl)-2-methyloxirane. Epoxide ring-opening is a foundational reaction in modern organic synthesis, yielding highly functionalized molecules such as β-amino alcohols and β-alkoxy alcohols, which are critical intermediates in pharmaceutical development.[1][2][3] This application note details the underlying mechanistic principles, focusing on the regioselectivity of the nucleophilic attack, and provides a robust, step-by-step protocol for conducting the reaction with an amine nucleophile. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile transformation.

Introduction and Scientific Context

2-(3-Chlorophenyl)-2-methyloxirane is an unsymmetrical epoxide that serves as a valuable building block in synthetic chemistry. The inherent ring strain of the three-membered ether ring (approximately 13 kcal/mol) makes it susceptible to nucleophilic attack, a characteristic that distinguishes epoxides from less reactive acyclic ethers.[4][5] The reaction facilitates the formation of two new functional groups on adjacent carbons in a single, stereocontrolled step.

The base-catalyzed ring-opening proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[6][7][8][9] This pathway has significant implications for both the regiochemistry and stereochemistry of the resulting product, which are critical considerations in the synthesis of complex molecular targets. The products of this reaction, particularly β-amino alcohols, are prevalent scaffolds in a wide range of biologically active compounds and approved drugs.[10]

Mechanistic Principles: Causality of Regioselectivity

The central challenge in the ring-opening of an unsymmetrical epoxide like 2-(3-Chlorophenyl)-2-methyloxirane is controlling which of the two electrophilic carbons the nucleophile attacks. The outcome is dictated by the reaction conditions (acidic vs. basic).

Under basic or neutral conditions, the reaction is governed by an SN2 mechanism where a potent nucleophile directly attacks the epoxide ring.[5][9] There is no prior activation of the epoxide oxygen by protonation. The key factors influencing the site of attack are:

-

Steric Hindrance: The SN2 transition state is highly sensitive to steric bulk. Nucleophilic attack will preferentially occur at the carbon atom that is less sterically encumbered.[6][11][12] In 2-(3-Chlorophenyl)-2-methyloxirane, the primary carbon (C3) is significantly more accessible than the highly substituted tertiary, benzylic carbon (C2).

-

Electronic Effects: While the tertiary carbon (C2) is benzylic, which could stabilize positive charge, this effect is dominant only in acid-catalyzed, SN1-like mechanisms.[4][6] In a base-catalyzed SN2 reaction, steric factors are the primary determinant of regioselectivity.[9]

Therefore, the base-catalyzed nucleophilic attack will occur almost exclusively at the less substituted primary carbon, leading to the formation of a single major regioisomer. The reaction proceeds with an inversion of stereochemistry at the site of attack, a hallmark of the SN2 pathway.[8][11]

Reaction Mechanism Diagram

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 7. jsynthchem.com [jsynthchem.com]

- 8. jove.com [jove.com]

- 9. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 10. mdpi.com [mdpi.com]

- 11. orgosolver.com [orgosolver.com]

- 12. m.youtube.com [m.youtube.com]

using 2-(3-Chlorophenyl)-2-methyloxirane in the synthesis of pharmaceutical intermediates

Application Note: Strategic Utilization of 2-(3-Chlorophenyl)-2-methyloxirane in Pharmaceutical Intermediate Synthesis

Executive Summary

2-(3-Chlorophenyl)-2-methyloxirane (CAS: 149994-43-2) serves as a critical electrophilic building block in the synthesis of phenethylamine-class pharmaceutical intermediates. While structurally related to the precursors of Bupropion (Wellbutrin) and its active metabolites, this specific epoxide offers a unique gateway to

This Application Note details the controlled manipulation of 2-(3-Chlorophenyl)-2-methyloxirane to generate high-purity reference standards and novel scaffolds. We focus on two primary transformations:

-

Regioselective Aminolysis: Targeting the synthesis of 1-(3-chlorophenyl)-1-methyl-2-aminoethanol derivatives (critical impurity standards for Bupropion QC).

-

Meinwald Rearrangement: Lewis-acid catalyzed isomerization to 2-(3-chlorophenyl)propanal.

Chemical Properties & Reactivity Profile

The 2-(3-Chlorophenyl)-2-methyloxirane scaffold features a strained oxirane ring fused to a chlorobenzene moiety. The reactivity is governed by the competition between electronic activation at the benzylic carbon (C2) and steric accessibility at the primary carbon (C3).

| Property | Specification | Mechanistic Implication |

| Molecular Formula | C | MW: 168.62 g/mol |

| Electronic Effect | 3-Chloro substituent | Inductive electron-withdrawal (-I) deactivates the aromatic ring but increases the electrophilicity of the epoxide. |

| Steric Environment | C2: Quaternary, Benzylic | Hindered. Favors S |

| Steric Environment | C3: Primary, Aliphatic | Accessible. Favors S |

Application 1: Regioselective Aminolysis (Synthesis of Reference Standards)

In the manufacturing of aminoketone antidepressants, the presence of isomeric alkene impurities (e.g., 3-chloro-

Mechanism of Action

Under basic or neutral conditions, the nucleophilic amine attacks the less hindered primary carbon (C3), following an S

Experimental Protocol: Synthesis of 1-(3-Chlorophenyl)-2-(tert-butylamino)-1-methylethanol

Reagents:

-

Substrate: 2-(3-Chlorophenyl)-2-methyloxirane (1.0 eq)

-

Nucleophile: tert-Butylamine (3.0 eq)

-

Solvent: Ethanol (Absolute) or Acetonitrile

-

Catalyst: Lithium Perchlorate (LiClO

) (0.1 eq) – Optional, enhances rate.

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10 mmol (1.68 g) of 2-(3-Chlorophenyl)-2-methyloxirane in 20 mL of ethanol.

-

Addition: Add 30 mmol (3.15 mL) of tert-butylamine dropwise at room temperature.

-

Note: If using LiClO

, add it prior to the amine and stir for 10 minutes to activate the epoxide oxygen.

-

-

Reaction: Heat the mixture to a gentle reflux (approx. 75°C) for 6–8 hours. Monitor consumption of the epoxide by TLC (Hexane/EtOAc 4:1) or HPLC.

-

Quench & Workup:

-

Cool the reaction to room temperature.

-

Concentrate under reduced pressure to remove excess amine and solvent.

-

Redissolve the residue in Dichloromethane (DCM) and wash with water (2 x 10 mL) to remove lithium salts.

-

-

Purification: The crude oil is purified via flash column chromatography (Silica Gel 60).

-

Eluent: Gradient of DCM to 5% MeOH/DCM.

-

Target: The product is typically a viscous oil that may solidify upon standing.

-

Self-Validating QC Check:

-

H NMR (CDCl

-

Regiochemistry Confirmation: A quaternary carbon signal in

C NMR at

Application 2: Meinwald Rearrangement (Carbonyl Synthesis)

This epoxide can be isomerized to 2-(3-chlorophenyl)propanal, a valuable aldehyde intermediate for reductive amination sequences. This reaction is catalyzed by Lewis acids.

Experimental Protocol: BF -Catalyzed Rearrangement

Reagents:

-

Substrate: 2-(3-Chlorophenyl)-2-methyloxirane (1.0 eq)

-

Catalyst: Boron Trifluoride Etherate (BF

OEt -

Solvent: Anhydrous Toluene

Step-by-Step Methodology:

-

Setup: Flame-dry a 50 mL two-neck flask and purge with Nitrogen (N

). Add 5 mmol of the epoxide dissolved in 15 mL anhydrous toluene. -

Catalysis: Cool the solution to 0°C in an ice bath. Add BF

OEt-

Caution: Exothermic reaction. Maintain temperature < 5°C during addition.

-

-

Rearrangement: Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench: Quench with saturated NaHCO

solution (10 mL). -

Isolation: Extract with Diethyl Ether (3 x 15 mL). Dry organics over MgSO

and concentrate. -

Purification: Distillation or rapid filtration through a silica plug (non-polar eluent) is recommended, as aldehydes are sensitive to oxidation.

Pathway Visualization

The following diagram illustrates the divergent pathways controlled by reaction conditions.

Caption: Divergent synthesis pathways from the common epoxide precursor. Blue path indicates aminolysis; Red path indicates acid-catalyzed rearrangement.

Safety & Handling

-

Epoxide Hazards: 2-(3-Chlorophenyl)-2-methyloxirane is a potent alkylating agent. It may be mutagenic. Handle in a fume hood with double nitrile gloves.

-

Lewis Acids: BF

OEt -

Waste Disposal: All aqueous waste containing lithium salts or amines must be segregated.

References

-

Vertex AI Search. (2024). Synthesis of Hydroxybupropion and Bupropion Metabolites. Retrieved from 6

-

Li, S., et al. (2019).[7] Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement. Journal of Organic Chemistry. Retrieved from [J. Org.[8] Chem.](]

-

Zhang, Y., et al. (2024).[9] Review on Catalytic Meinwald Rearrangement of Epoxides. Chemistry - A European Journal. Retrieved from 9

-

Fisher Scientific. (2010). Safety Data Sheet: 2-(Chloromethyl)-2-methyloxirane (Analogue). Retrieved from 10

Sources

- 1. download.basf.com [download.basf.com]

- 2. Research Collection | ETH Library [research-collection.ethz.ch]

- 3. airgas.com [airgas.com]

- 4. researchspace.csir.co.za [researchspace.csir.co.za]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis and Characterization of In Vitro and In Vivo Profiles of Hydroxybupropion Analogues: Aids to Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nucleophilic Organic Base DABCO-Mediated Chemospecific Meinwald Rearrangement of Terminal Epoxides into Methyl Ketones [organic-chemistry.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Review on Catalytic Meinwald Rearrangement of Epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

application of 2-(3-Chlorophenyl)-2-methyloxirane in polymer chemistry

Application Note: High-Refractive Index Polyether Synthesis via Cationic Ring-Opening Polymerization of 2-(3-Chlorophenyl)-2-methyloxirane

Executive Summary

2-(3-Chlorophenyl)-2-methyloxirane (CPM) is a specialized functional epoxide monomer.[1][2][3] Unlike common aliphatic epoxides (e.g., propylene oxide) or simple aromatic epoxides (e.g., styrene oxide), CPM possesses two distinct structural features: a meta-chloro substituted aromatic ring and an alpha-methyl group at the oxirane ring.[1][2]

In polymer chemistry, this molecule is primarily utilized for:

-

Synthesis of High Refractive Index (HRI) Polyethers: The polarizability of the chlorine atom combined with the aromatic density yields polymers with Refractive Indices (RI) > 1.60, essential for optical coatings and LED encapsulants.[2][3]

-

Cationic Polymerization Kinetics Control: The

-methyl group stabilizes the tertiary carbocation intermediate during Cationic Ring-Opening Polymerization (CROP), allowing for more controlled propagation compared to unsubstituted styrene oxide.[1][2][3] -

Epoxy Resin Modification: Acting as a reactive diluent that increases the Glass Transition Temperature (

) of the final cured network due to steric hindrance from the methyl/chloro-phenyl moiety.[1][2][3]

This guide details the protocol for the Cationic Ring-Opening Polymerization (CROP) of CPM to synthesize linear polyethers, a workflow requiring strict anhydrous techniques to prevent chain transfer.[1]

Chemical Identity & Properties

| Property | Data | Relevance to Polymerization |

| Chemical Name | 2-(3-Chlorophenyl)-2-methyloxirane | Target Monomer |

| Molecular Weight | 168.62 g/mol | Calculation of DP (Degree of Polymerization) |

| Boiling Point | ~235°C (Predicted) | High boiling point requires vacuum distillation for purification.[1][2][3][4] |

| Functional Groups | Epoxide (Oxirane), Aryl Chloride | Epoxide: Polymerizable group.[1][2][5][6] Cl: Increases RI and adhesion.[1][2][3] |

| Electronic Effect | 3-Cl (Electron Withdrawing) | Deactivates ring slightly vs. Styrene Oxide; requires stronger Lewis Acid.[1][2][3] |

| Steric Effect | Stabilizes carbocation; directs regioselectivity to the |

Mechanism: Cationic Ring-Opening Polymerization (CROP)[1][2][3][4]

The polymerization proceeds via an activated chain end (ACE) mechanism.[2][3] The initiator (Lewis Acid) attacks the epoxide oxygen.[2][3] Ring opening occurs exclusively at the

Regioselectivity: The 3-chloro substituent exerts an inductive electron-withdrawing effect (

Figure 1: Mechanism of Cationic Ring-Opening Polymerization for CPM, highlighting the stabilization of the active center.[1]

Experimental Protocol

Phase 1: Monomer Purification (Critical)

Commercially available CPM often contains trace water or hydrolytic impurities (diols) that act as chain transfer agents, limiting molecular weight.[1][2]

-

Drying: Dissolve CPM in Dichloromethane (DCM) (1:1 v/v). Wash with 5%

(aq) to remove acidic impurities, then brine.[1][2] Dry over anhydrous -

Distillation: Evaporate solvent. Perform fractional vacuum distillation over Calcium Hydride (

).[1][2][3]-

Checkpoint: Collect the fraction at constant boiling point. Store under Argon at -20°C.

-

Phase 2: Polymerization Setup

-

Atmosphere: Strictly inert (

or Ar).[1][2][3] Use a Schlenk line or Glovebox.[1][2][3] -

Solvent: Dichloromethane (DCM), distilled over

immediately before use.[1][2] -

Initiator: Boron Trifluoride Diethyl Etherate (

).[1][2][3]

Step-by-Step Procedure:

-

Reactor Prep: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with Argon (3 cycles).[1][2][3]

-

Charging: Syringe in 10 mL of anhydrous DCM and 2.0 g (11.8 mmol) of purified CPM.

-

Equilibration: Cool the reaction mixture to -78°C (Dry ice/Acetone bath).

-

Initiation: Add

(typically 1-2 mol% relative to monomer) dropwise via a gas-tight syringe.[1][2][3]-

Observation: The solution may turn slightly yellow/orange, indicating the formation of the active carbocation species.[3]

-

-

Propagation: Stir at -78°C for 4 hours, then slowly warm to 0°C over 2 hours.

-

Termination: Quench the reaction with 2 mL of ammoniacal methanol.

Phase 3: Isolation and Characterization

-

Precipitation: Pour the reaction mixture into excess cold n-hexane or methanol (depending on solubility tests; polyethers of this type are often insoluble in hexane).

-

Drying: Vacuum dry the white precipitate at 40°C for 24 hours.

Data Analysis Table:

| Technique | Parameter | Expected Result | Interpretation |

| 1H NMR ( | Broadening of peaks | Disappearance of epoxide ring protons ( | |

| GPC (THF) | PDI < 1.5 indicates controlled initiation.[1][2] | ||

| DSC | > 60°C | Higher | |

| Refractometry | > 1.60 | High refractive index confirmed by Cl-phenyl group.[1][2][3] |

Workflow Visualization

Figure 2: Operational workflow for the synthesis of Poly(CPM).[1][2][3]

Troubleshooting & Safety

-

Issue: Broad PDI (> 2.0).

-

Safety Warning:

References

-

Crivello, J. V. (2010).[1][2][3] "Cationic Ring-Opening Polymerization of Epoxides and Oxetanes." Journal of Polymer Science Part A: Polymer Chemistry. Link[1][2]

-

PubChem. (2025).[2][3] "2-(3-Chlorophenyl)-2-methyloxirane Compound Summary." National Library of Medicine.[1][2][3] Link

-

Kubisa, P., & Penczek, S. (1999).[1][2] "Cationic polymerization of heterocycles." Progress in Polymer Science. Link

-

Ito, K., et al. (2015).[2][3] "Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure."[1][2][3][7] Polymer Chemistry. Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. 2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane;oxirane | C23H31ClO5 | CID 172108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-Chlorophenyl)-2-methyloxirane | CymitQuimica [cymitquimica.com]

- 4. 2-Methyloxirane;oxirane;3-prop-2-enoxyprop-1-ene | C11H20O3 | CID 165761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

minimizing side products in the epoxidation of 3-chloro-alpha-methylstyrene

Subject: Minimizing Side Products in the Epoxidation of 3-Chloro-

Introduction

Welcome to the Technical Support Center. You are likely here because the epoxidation of 3-chloro-alpha-methylstyrene (CAMS) is yielding inconsistent purity profiles.

While styrene epoxidation is standard, the 3-chloro substituent and the

This guide treats your experiment as a "Support Ticket," addressing the three most common failure modes: Rearrangement , Hydrolysis , and Purification Degradation .

Module 1: The Reaction Landscape (Mechanism)

Before troubleshooting, visualize the "Enemy." The epoxide is not the thermodynamic endpoint; it is a high-energy intermediate. If you do not control the reaction environment, the epoxide will collapse into thermodynamic sinks (Aldehydes/Ketones/Diols).

Figure 1: Reaction landscape showing the competition between the target epoxide and thermodynamic sinks (Meinwald rearrangement and hydrolysis).

Module 2: Troubleshooting Guides (Support Tickets)

Ticket #101: "My NMR shows ~15% aldehyde/ketone impurity immediately after reaction."

Diagnosis: Meinwald Rearrangement triggered by in-situ acidity.

The Science: The

Protocol: The Buffered Biphasic System Do not run this reaction in neat organic solvent if using mCPBA. You must sequester the acid byproduct immediately.

-

Solvent System: Use a biphasic mixture of Dichloromethane (DCM) and 0.5 M Aqueous Sodium Bicarbonate (

) (1:1 v/v). -

Stoichiometry: Use 1.1 equivalents of mCPBA.

-

Procedure:

-

Dissolve CAMS in DCM.

-

Add the aqueous

layer. Vigorously stir (high RPM is critical for phase transfer). -

Cool to 0°C . (The 3-Cl deactivation requires patience; do not heat to speed it up).

-

Add mCPBA portion-wise over 30 minutes.

-

Why this works: As mCPBA converts to m-chlorobenzoic acid, the acid immediately partitions into the aqueous basic layer, preventing it from protonating the epoxide oxygen [11].

-

Ticket #102: "The product disappeared/degraded during Flash Chromatography."

Diagnosis: Stationary Phase Acidolysis .

The Science: Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to trigger the ring-opening of

Protocol: Column Neutralization Option A: Deactivated Silica

-

Prepare your eluent (e.g., Hexanes/Ethyl Acetate).

-

Add 1% Triethylamine (

) to the solvent system. -

Flush the column with this basic solvent before loading your sample.

-

Run the column with the basic solvent.

Option B: Basic Alumina

-

Switch stationary phase to Neutral or Basic Alumina (Brockmann Grade III) . Alumina is far less likely to trigger the acid-catalyzed rearrangement than silica [4].

Ticket #103: "Reaction is too slow / Incomplete conversion."

Diagnosis: Electronic Deactivation .

The Science: The chlorine at the meta position withdraws electron density (

Protocol: Catalytic Boost (Jacobsen/Salen) If mCPBA is too slow or messy, switch to a catalytic system that tolerates electron-deficient styrenes.

-

Catalyst: Jacobsen’s Catalyst (Mn-Salen complex).

-

Oxidant: NaOCl (Bleach) or PhIO.

-

Additive: 4-Phenylpyridine N-oxide (PPNO).

-

Why this works: The Mn-oxo species is a more potent oxidant for electron-deficient alkenes than peracids. Additionally, this method is run at basic pH (buffered bleach), which completely suppresses the acid-catalyzed rearrangement [9, 10].

Module 3: Oxidant Selection Matrix

Use this table to select the right chemistry based on your lab's constraints.

| Method | Reagent System | Primary Risk | Mitigation Strategy | Suitability for CAMS |

| Classic | mCPBA / DCM | Acidic Rearrangement | Must use biphasic | High (with buffer) |

| Catalytic | Mn-Salen / NaOCl | Metal Contamination | Filtration through Celite; Chelation workup. | Excellent (High conversion) |

| Peroxide | Radical Polymerization | Add radical scavenger (BHT); Keep T < 25°C. | Moderate | |

| Enzymatic | P450 / SMO | Specificity Limits | Screen specific mutants (e.g., SMO). | Low (Unless specific isomer needed) |

Module 4: Frequently Asked Questions (FAQ)

Q: Can I distill the product to purify it?

A: Risky.

Q: Why do I see a "diol" peak in the IR spectrum (broad stretch at 3400 cm⁻¹)?

A: You likely have water in your reaction or workup. The epoxide ring opens with water to form the glycol. Ensure all solvents are anhydrous. If using the biphasic mCPBA method, separate layers quickly and dry the organic layer thoroughly with

Q: Does the 3-Chloro substituent affect enantioselectivity (if attempting chiral synthesis)? A: Yes. Electron-deficient styrenes often show higher enantioselectivity with electrophilic oxidants (like Jacobsen's catalyst) because the transition state is tighter and more ordered, though the reaction rate is slower [10].

References

-

Smolecule . (2024). (S)-alpha-Methylstyrene oxide: Chemical Reactions and Properties. Retrieved from

-

Wu, S., et al. (2023). Styrene Oxide Isomerase-Catalyzed Meinwald Rearrangement. LiveScience/Biotrans. Retrieved from

-

CymitQuimica . (2024). α-Methylstyrene oxide: Properties and Reactivity. Retrieved from

-

Rhodium Archive . Epoxidation of Alpha-Methylstyrene and Rearrangement with Boron Trifluoride. Retrieved from

-

Li, X., et al. (2024). Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase. ETH Zurich. Retrieved from

-

ResearchGate . (2024). SOI catalyzes the Meinwald rearrangement of epoxides. Retrieved from

-

Koldys, D. . Mechanism of epoxidation of styrene by TBHP. ResearchGate. Retrieved from

-

PubChem . 3-Chloro-2-methylstyrene Compound Summary. National Library of Medicine. Retrieved from

-

ResearchGate . (2017). Asymmetric epoxidation of α-methylstyrene by catalyst 1 with m-CPBA. Retrieved from

-

Shi, Y. (2004). Highly enantioselective epoxidation of styrenes: Implication of an electronic effect. National Institutes of Health (PMC). Retrieved from

-

Mohan, R. S., & Centko, R. S. (2001).[1] Epoxidation of p-Methoxy-trans-β-methylstyrene: A Discovery-Oriented Experiment. Illinois Wesleyan University. Retrieved from

-

MDPI . (2025). Research Progress in Epoxidation of Light Small-Molecule Olefins. Retrieved from

-

Google Patents . EP1621527A1 - Method for producing alpha-methylstyrene. Retrieved from

-

Fisher Scientific . (2015).[2] Safety Data Sheet: alpha-Methylstyrene. Retrieved from

-

AK Lectures . (2021). Epoxidation Reaction Mechanism. Retrieved from

-

ACS Publications . (2014). Highly Enantioselective, Low-Temperature Epoxidation of Styrene. Retrieved from [3]

-

Master Organic Chemistry . (2025). m-CPBA (meta-chloroperoxybenzoic acid).[4] Retrieved from

-

HKUST . (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from

-

RSC Publishing . (2020). Instant and quantitative epoxidation of styrene under ambient conditions. Retrieved from

-

Chemistry Steps . Anti Dihydroxylation of Alkenes with MCPBA. Retrieved from

-

Google Patents . (1960). US2942007A - Production of alpha-methylstyrene oxides. Retrieved from

Sources

- 1. scholars.iwu.edu [scholars.iwu.edu]

- 2. fishersci.com [fishersci.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Instant and quantitative epoxidation of styrene under ambient conditions over a nickel( ii )dibenzotetramethyltetraaza[14]annulene complex immobilized ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07244C [pubs.rsc.org]

strategies for separating enantiomers of 2-(3-Chlorophenyl)-2-methyloxirane

To: User From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Strategies for Separating Enantiomers of 2-(3-Chlorophenyl)-2-methyloxirane

Introduction: Molecule Profile & Challenge

You are working with 2-(3-Chlorophenyl)-2-methyloxirane , a 2,2-disubstituted epoxide .

-

The Challenge: Unlike terminal epoxides (which are easily resolved via Jacobsen’s Hydrolytic Kinetic Resolution), 2,2-disubstituted epoxides are sterically hindered and resistant to standard chemical kinetic resolution methods.

-

The Solution: The most robust strategies for this specific substrate are Preparative Chiral Chromatography (for immediate purity) and Biocatalytic Resolution (for scale-up).

Module 1: Preparative Chiral Chromatography (HPLC/SFC)

Best for: Medicinal chemistry scales (mg to grams), high purity requirements (>99% ee).

Troubleshooting Guide

Q: Which column should I screen first? A: Do not start with Pirkle-type columns. For this aromatic, sterically hindered epoxide, Polysaccharide-based Coated Phases are the industry standard.

-

Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1). The helical amylose structure often accommodates the "propeller" shape of 2,2-disubstituted aromatics better than cellulose.

-

Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1).

Q: I see peak splitting but baseline resolution is poor (

-

Switch Modifier: If using Isopropanol (IPA), switch to Ethanol . Ethanol is smaller and can penetrate the chiral grooves better, often sharpening peaks for hindered analytes.

-

Temperature Effect: Lower the column temperature to 10–15°C . Enantioseparation is enthalpy-driven; lower temperatures increase the separation factor (

), though they increase backpressure.

Q: My epoxide is degrading during separation. What is happening? A: Epoxides are acid-sensitive.[1] If your mobile phase contains any acidic additives (like TFA) from a previous run, ring opening to the diol or chlorohydrin will occur.

-

Fix: Flush the system with 100% neutral solvent. Use 0.1% Diethylamine (DEA) or Triethylamine (TEA) in the mobile phase. This keeps the silica slightly basic and prevents acid-catalyzed ring opening.

Recommended Screening Protocol

| Parameter | Condition A (Primary) | Condition B (Secondary) |

| Stationary Phase | Amylose-based (AD-H / IA) | Cellulose-based (OD-H / IC) |

| Mobile Phase | Hexane / Ethanol (90:10) | Hexane / IPA (95:5) |

| Additive | 0.1% Diethylamine (Basic) | None (Neutral) |

| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |

| Detection | UV @ 220 nm (Chlorophenyl absorption) | UV @ 254 nm |

Module 2: Biocatalytic Kinetic Resolution

Best for: Process chemistry scales (100g to kg), cost-efficiency.

Technical Insight

Since chemical catalysts (Co-Salen) struggle with the steric hindrance of the methyl group, Epoxide Hydrolases (EHs) are the superior choice. These enzymes utilize a "push-pull" mechanism that can accommodate bulky 2,2-disubstituted substrates.

Q: Which enzyme source is effective for 2-aryl-2-methyl epoxides? A: You need an enzyme with a large hydrophobic pocket.

-

Fungal Sources: Aspergillus niger (specifically strain SQ-6 or commercial preparations like Lipase/EH mixes) has shown high enantioselectivity (

) for phenyl-substituted epoxides. -

Bacterial Sources: Tsukamurella paurometabola (TpEH1) or Bacillus megaterium are effective for bulky aryl glycidyl ethers and similar congeners.

Q: How do I stop the reaction at the right time? A: This is a kinetic resolution. You must stop at 50% conversion .

-

Monitoring: Use achiral GC or HPLC.

-

The Stop Signal: When the ratio of Epoxide:Diol reaches 50:50.

-

The Workup: The product (epoxide) is soluble in non-polar solvents (Hexane/EtOAc), while the by-product (diol) is water-soluble. Separation is a simple extraction.

Workflow Diagram: Biocatalytic Resolution

Caption: Biocatalytic kinetic resolution workflow separating the unreacted enantiopure epoxide from the hydrolyzed diol.

Module 3: Critical "Do Not" Warnings

1. DO NOT use Standard Jacobsen HKR (Co-Salen)

-

Why: The Jacobsen hydrolytic kinetic resolution is optimized for terminal epoxides (monosubstituted).

-

The Failure Mode: With 2,2-disubstituted epoxides like yours, the reaction rates are drastically slower, and the enantioselectivity (

) drops significantly due to steric clash with the Salen ligand. You will likely end up with low yield and low ee.

2. DO NOT use Acidic Modifiers in HPLC

-

Why: The oxirane ring is highly strained. Even 0.1% TFA can catalyze ring opening to the diol or the formation of chlorohydrins if chloride ions are present. Always use basic modifiers (DEA/TEA).

References

-

Jacobsen HKR Limitations: Detailed analysis of Co-salen catalyst scope, highlighting efficacy for terminal epoxides and limitations with 2,2-disubstituted substrates. Source: Sigma-Aldrich Technical Bulletin / Science 1997.

-

Biocatalytic Resolution of Bulky Epoxides: Study on Aspergillus niger and Tsukamurella epoxide hydrolases for resolving hindered aryl epoxides. Source: National Institutes of Health (PubMed) / Applied Microbiology.

-

Chiral HPLC Screening Strategies: Comprehensive guide on polysaccharide column selection (Amylose vs. Cellulose) for aromatic chiral compounds. Source: Phenomenex Chiral Chromatography Guide.[2]

-

Synthesis of 2,2-Disubstituted Epoxides: Discussion on alternative synthesis routes (Corey-Chaykovsky) when resolution is difficult. Source: MDPI Molecules / Catalysts. [3][4]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 3. A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]

Technical Support Center: Managing Thermal समस्याएं in Large-Scale Epoxide Reactions

Welcome to the Technical Support Center for managing thermal runaway in large-scale reactions of epoxides. This resource is designed for researchers, scientists, and drug development professionals. Here, you will find practical, in-depth guidance to help you anticipate, prevent, and control exothermic events in your critical processes.

Frequently Asked Questions (FAQs)

Q1: What exactly is thermal runaway in the context of epoxide reactions?

A: Thermal runaway is a dangerous, uncontrolled positive feedback loop where an exothermic reaction generates heat faster than the system can remove it.[1][2] Epoxide ring-opening is a highly exothermic process, driven by the release of significant ring strain (approximately 25 kcal/mol).[3] The process works as follows: the initial heat released by the reaction increases the temperature of the reaction mass. This temperature rise, in turn, exponentially accelerates the reaction rate, leading to an even faster rate of heat generation.[1][2] If this cycle continues, the temperature and pressure can build to catastrophic levels, potentially causing reactor failure, explosions, and the release of hazardous materials.[1][4]

Q2: What are the primary triggers for thermal runaway in large-scale epoxide reactions?

A: The primary triggers often stem from a breakdown in the balance between heat generation and heat removal. Key causes include:

-